molecular formula C16H14 B14033459 3-Benzyl-1H-indene

3-Benzyl-1H-indene

Cat. No.: B14033459
M. Wt: 206.28 g/mol
InChI Key: BGLQFLIZWKWFBT-UHFFFAOYSA-N
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Description

3-Benzyl-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1H-indene can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method includes the Heck isomerization followed by Fischer indolization, which involves the reaction of aryl bromides, allyl alcohols, and aryl hydrazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Benzyl-1H-indene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally similar compound with a fused benzene and pyrrole ring.

    Indanone: Another related compound with a similar bicyclic structure but with a ketone group.

    Benzylindole: A compound with a benzyl group attached to an indole structure.

Uniqueness

3-Benzyl-1H-indene is unique due to its specific structure, which combines the properties of both indene and benzyl groups.

Properties

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

3-benzyl-1H-indene

InChI

InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,11H,10,12H2

InChI Key

BGLQFLIZWKWFBT-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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